molecular formula C11H12N2O2 B8749583 Benzenemethanol, 5-(1H-imidazol-1-yl)-2-methoxy-

Benzenemethanol, 5-(1H-imidazol-1-yl)-2-methoxy-

Cat. No.: B8749583
M. Wt: 204.22 g/mol
InChI Key: VPALYPMDKHKFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 5-(1H-imidazol-1-yl)-2-methoxy- is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 5-(1H-imidazol-1-yl)-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 5-(1H-imidazol-1-yl)-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(5-imidazol-1-yl-2-methoxyphenyl)methanol

InChI

InChI=1S/C11H12N2O2/c1-15-11-3-2-10(6-9(11)7-14)13-5-4-12-8-13/h2-6,8,14H,7H2,1H3

InChI Key

VPALYPMDKHKFBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(1H-Imidazol-1-yl)-2-methoxybenzoic acid, methyl ester (2 g, 8.6 mmol) was cooled to 0° C. in anhydrous THF under N2 and LiAIH4 was added. The reaction mixture stirred for 18 h at 24° C., and water (0.7 ml) followed 15% sodium hydroxide solution (0.7 ml) and water (0.7 ml) was sequentially added dropwise. The resultant suspension was filtered and concentrated to give 1.3 g (74%); 1H NMR (300 MHz, DMSO-d6) δ3.81(3H, s), 4.52 (2H, d, J=4.3 Hz), 5.18 (1H, br, s), 7.04-7.06 (2H, m), 7.43 (1H, dd, J=8.7 Hz, 2.8 Hz), 7.52 (1H, d, J=2.8 Hz) 7.58 (1H, s), 8.07 (1H, s); MS(DCl)m/z: 205 (MH+).
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Synthesis routes and methods II

Procedure details

5-(1H-Imidazol-1-yl)-2-methoxybenzoic acid, methyl ester (2 g, 8.6 mmol) was cooled to 0C in anhydrous THF under N2 and LiAlH4 was added. The reaction mixture stirred for 18 h at 24° C,. and water (0.7 ml) followed 15% sodium hydroxide solution (0.7 ml) and water (0.7 ml) was sequentially added dropwise. The resultant suspension was filtered and concentrated to give 1.3 g (74%); 1H NMR (300 MHz, DMSO-d6) δ 3.81(3H, s), 4.52 (2H, d, J=4.3 Hz), 5.18 (1H, br. s), 7.04 -7.06 (2H, m), 7.43 (1H, dd, J=8.7 Hz, 2.8 Hz), 7.52 (1H, d, J=2.8 Hz) 7.58 (1H, s), 8.07 (1H, s); MS(DCl)m/z: 205 (MH+).
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2 g
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